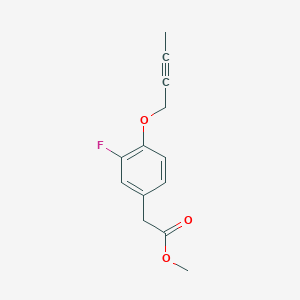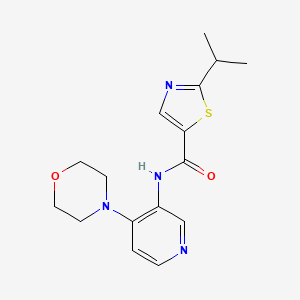![molecular formula C19H24N4O2 B7682262 N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become a staple in the fight against mosquito-borne diseases such as malaria, dengue fever, and Zika virus. DEET is a synthetic compound that works by interfering with the sense of smell of insects, making them unable to detect humans as a food source.
作用机制
DEET works by interfering with the sense of smell of insects, making them unable to detect humans as a food source. It works by blocking the receptors in the antennae of insects that detect carbon dioxide, lactic acid, and other chemicals emitted by humans. DEET also affects the behavior of insects, making them less likely to land on or bite humans.
Biochemical and physiological effects:
DEET has been shown to have minimal toxicity in humans and animals when used as directed. However, some studies have suggested that DEET may have neurotoxic effects in certain animal models, although the relevance of these findings to humans is unclear. DEET is metabolized in the liver and excreted in the urine, with a half-life of approximately 12 hours in humans.
实验室实验的优点和局限性
DEET is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is readily available and relatively inexpensive, making it a convenient choice for lab experiments. However, DEET has been shown to have variable efficacy against different species of mosquitoes and other insects, which may limit its usefulness in certain experiments. Additionally, DEET has a strong odor that may interfere with certain behavioral assays.
未来方向
There are several areas of future research that could be explored in relation to DEET. One area of interest is the molecular mechanisms underlying insect repellency, which could lead to the development of more effective and targeted insect repellents. Another area of interest is the potential neurotoxic effects of DEET, which could be further investigated in animal models. Additionally, the efficacy of DEET against different species of mosquitoes and other insects could be further studied, with the goal of identifying new compounds that are effective against a wider range of insects.
合成方法
DEET is synthesized through a multi-step process that involves the reaction of 2-ethylaminopyridine with diethylcarbamoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method of DEET has been extensively studied and optimized over the years, resulting in a high yield and purity of the final product.
科学研究应用
DEET has been extensively studied for its insect-repelling properties and has been used in numerous scientific research studies. It is commonly used as a control in mosquito behavior studies, where the effect of other compounds on mosquito attraction and feeding behavior is tested. DEET has also been used in studies investigating the olfactory system of insects and the molecular mechanisms underlying insect repellency.
属性
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-20-17-13-15(11-12-21-17)18(24)22-16-9-7-14(8-10-16)19(25)23(5-2)6-3/h7-13H,4-6H2,1-3H3,(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARBLMLHFHWSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7682222.png)
![5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)
![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)
![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)
